N-(4-chlorophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide
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Overview
Description
N-(4-chlorophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the chlorophenyl and ethylphenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under specific reaction conditions such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2-((4-methylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide
- N-(4-bromophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide
Uniqueness
N-(4-chlorophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both chlorophenyl and ethylphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H23ClN4O3 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(4-ethylanilino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide |
InChI |
InChI=1S/C21H23ClN4O3/c1-2-14-3-7-16(8-4-14)24-19(27)13-18-20(28)23-11-12-26(18)21(29)25-17-9-5-15(22)6-10-17/h3-10,18H,2,11-13H2,1H3,(H,23,28)(H,24,27)(H,25,29) |
InChI Key |
IQRXJIGWWVRUCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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